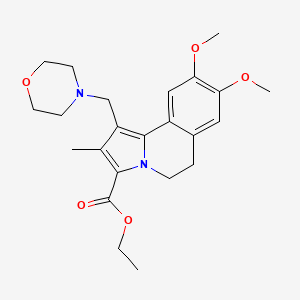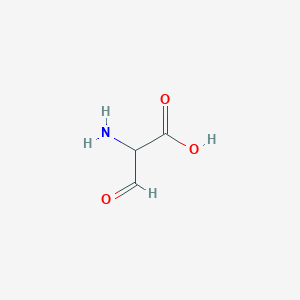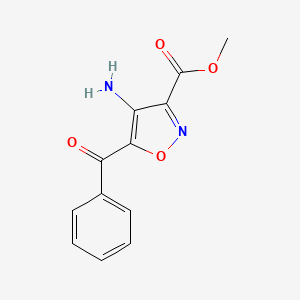
5-Methyl-2-oxo-1,3-dioxolane-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-oxo-1,3-dioxolane-4-carbonitrile is an organic compound with the molecular formula C5H5NO3 and a molecular weight of 127.098 g/mol . This compound is characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a nitrile group (-CN) attached to the carbon atom at position 4. The presence of a methyl group at position 5 and a keto group (C=O) at position 2 further defines its structure .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-oxo-1,3-dioxolane-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable nitrile with a diol in the presence of an acid catalyst. The reaction conditions often require moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
5-Methyl-2-oxo-1,3-dioxolane-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Methyl-2-oxo-1,3-dioxolane-4-carbonitrile has diverse applications in scientific research:
作用機序
The mechanism of action of 5-Methyl-2-oxo-1,3-dioxolane-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s keto and nitrile groups can form covalent bonds with nucleophilic sites on enzymes and other proteins, modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
1,3-Dioxolane-4-carbonitrile: Similar structure but lacks the methyl group at position 5.
2-Oxo-1,3-dioxolane-4-carbonitrile: Similar structure but lacks the methyl group at position 5.
Glycerol carbonate: Contains a dioxolane ring but has different functional groups.
Uniqueness
5-Methyl-2-oxo-1,3-dioxolane-4-carbonitrile is unique due to the presence of both a methyl group and a nitrile group, which confer distinct reactivity and properties. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications .
特性
CAS番号 |
827300-18-5 |
|---|---|
分子式 |
C5H5NO3 |
分子量 |
127.10 g/mol |
IUPAC名 |
5-methyl-2-oxo-1,3-dioxolane-4-carbonitrile |
InChI |
InChI=1S/C5H5NO3/c1-3-4(2-6)9-5(7)8-3/h3-4H,1H3 |
InChIキー |
XRBRSZZLYLBPDS-UHFFFAOYSA-N |
正規SMILES |
CC1C(OC(=O)O1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


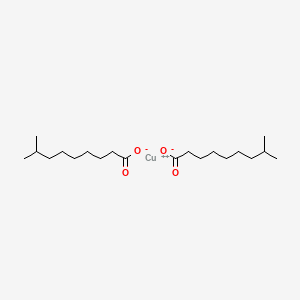
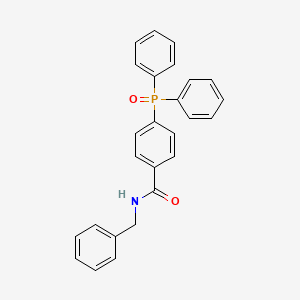
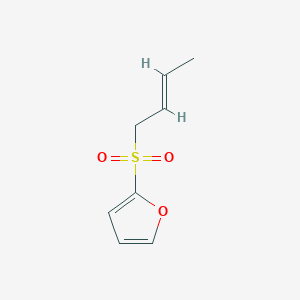
![[(7-Bromo-5-chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12896261.png)
![5-{1-[(Naphthalen-2-yl)oxy]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B12896263.png)
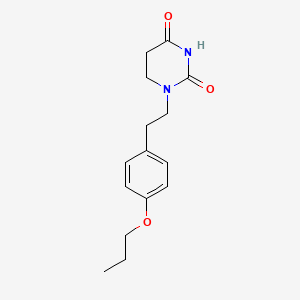

![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-thienyl)-](/img/structure/B12896278.png)
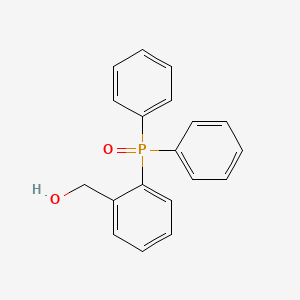
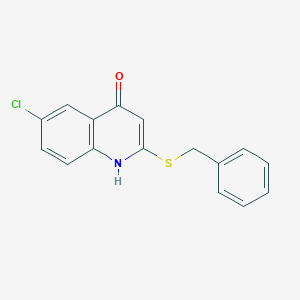
![5-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12896304.png)
